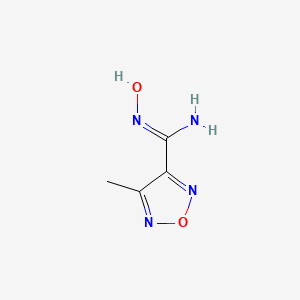

N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-2-3(4(5)6-9)8-10-7-2/h9H,1H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCOZSHFZBUMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NON=C1/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures. The reaction is carried out at approximately 180°C, resulting in the formation of the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed:

Oxidation: Oxadiazole derivatives with varying degrees of oxidation.

Reduction: Amine derivatives of the original compound.

Substitution: Substituted oxadiazole compounds with different functional groups.

Scientific Research Applications

N’-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anticancer, vasodilator, and anticonvulsant properties.

Materials Science: It is used in the development of high-energy materials due to its favorable oxygen balance and positive heat of formation.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit enzymes such as sphingomyelin phosphodiesterase 1 (SMPD1), which plays a role in lipid metabolism.

Pathways Involved: By inhibiting SMPD1, the compound can reduce the levels of ceramide and sphingomyelin, leading to decreased inflammation and lipid plaque formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

IDO5L (4-Amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide)

- Structure : Differs by replacing the methyl group with a 3-chloro-4-fluorophenyl substituent.

- Activity: A potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor with an IC50 in the low nanomolar range. Used in PET imaging probes due to its high affinity for IDO1 .

- Synthesis : Synthesized via coupling 3-chloro-4-fluoroaniline with carboximidamidoyl chloride under basic conditions .

Epacadostat (INCB024360)

- Structure: Features a 3-bromo-4-fluorophenyl group and a sulfamoylaminoethyl side chain.

- Activity: Orally bioavailable IDO1 inhibitor in phase III trials for cancer immunotherapy. The bromine atom enhances binding to the enzyme’s hydrophobic pocket .

- Pharmacokinetics : Higher metabolic stability compared to methyl-substituted analogs due to halogen-induced electron withdrawal .

N-(3-Bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide

- Structure : Includes a methylphenethylamine side chain and halogenated aromatic ring.

- Crystallography: Monoclinic crystal structure with planar furazan and benzene rings. Halogens (Br, F) contribute to strong intermolecular interactions, enhancing stability .

Functional Group Modifications

Selenium Derivatives

- Application : Se-init (Se-derivative of N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide) is a uranium sorbent. The diselenide bridges in its polymer structure enhance selectivity for heavy metals .

- Comparison : The methyl group in the target compound reduces oxidative reactivity compared to selenium, limiting its use in sorption but improving biocompatibility.

Energetic Materials

Physicochemical Comparison

| Property | Target Compound | IDO5L | Epacadostat |

|---|---|---|---|

| LogP (Predicted) | 1.2 | 2.8 | 3.5 |

| Solubility (DMSO) | >10 mg/mL | >17 mg/mL | ≥17.1 mg/mL |

| Thermal Stability | Stable ≤200°C | Stable ≤180°C | Decomposes at 150°C |

Biological Activity

N'-hydroxy-4-methyl-1,2,5-oxadiazole-3-carboximidamide is a compound belonging to the oxadiazole family, characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-infective and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 155.14 g/mol. The oxadiazole ring structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds within the oxadiazole class, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with cellular processes or direct interaction with microbial cell walls.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It acts as an inhibitor of certain inflammatory pathways by modulating enzyme activities involved in inflammation. This property makes it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

Case Studies

- Anti-infective Activity : A study demonstrated that N'-hydroxy derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis was noted as a primary mechanism.

- Cardiovascular Effects : Another investigation explored its potential as a sphingomyelin phosphodiesterase 1 inhibitor. This inhibition plays a crucial role in lipid metabolism and signaling pathways relevant to cardiovascular health.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Refluxing with Oxidizing Agents : The compound can be synthesized using oxidizing agents like bromine in dichloromethane.

- Temperature-Controlled Reactions : Reactions may be conducted at elevated temperatures (around 180°C) to optimize yield and purity.

Research Findings and Data Tables

| Study | Biological Activity | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial | Inhibition of S. aureus and E. coli growth by disrupting cell wall synthesis. |

| Study 2 | Anti-inflammatory | Inhibition of sphingomyelin phosphodiesterase 1 leading to reduced lipid plaques in cardiovascular models. |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory processes.

- Cellular Interaction : It may influence cellular pathways by altering lipid metabolism and signaling mechanisms.

Q & A

Q. Answer :

- Solubility : Insoluble in water; ≥19.35 mg/mL in DMSO and ≥34.75 mg/mL in ethanol (with ultrasonication) .

- Storage : Store solid compounds at -20°C. Solutions in DMSO/EtOH should be used immediately or aliquoted to avoid freeze-thaw cycles, as long-term storage reduces stability .

Advanced: How have in vivo models been utilized to study its efficacy in cancer immunotherapy?

Q. Answer :

- Murine Models : The compound and analogs (e.g., INCB024360) were tested in CT26 colorectal adenocarcinoma and B16F10 melanoma models. Efficacy was evaluated via tumor volume reduction and survival rates, often combined with photodynamic therapy (PDT) or checkpoint inhibitors .

- Combination Therapy : Synergy with PDT enhanced antitumor T-cell responses but induced IL-6-dependent systemic inflammation, requiring careful dosing optimization .

Advanced: How do structural modifications impact IDO1 inhibition potency?

Q. Answer :

- Core Modifications : Substitutions at the oxadiazole ring (e.g., sulfamoylaminoethyl groups) improve binding to IDO1's heme-active site, reducing IC₅₀ to low nanomolar ranges .

- SAR Insights : Hydroxyamidine moieties enhance competitive inhibition (Ki = 1.5 μM), while bromo-fluorophenyl groups increase metabolic stability .

Basic: What enzymatic assays are used to evaluate IDO1 inhibition?

Q. Answer :

- HeLa Cell Assay : Measures kynurenine production via UV/Vis spectroscopy (λ = 321 nm) after 48-hour incubation. IC₅₀ values are calculated relative to untreated controls .

- Fluorescence Polarization : Tracks heme-binding affinity using ferrous IDO1 and competitive inhibitors .

Advanced: What challenges arise in developing ¹⁸F-labeled analogs for PET imaging?

Q. Answer :

- Radiolabeling : Coupling ¹⁸F-fluoroaniline precursors with carboximidamidoyl chloride requires anhydrous conditions and rapid purification to minimize radiolysis. Decay-corrected yields are ~18% .

- Specific Activity : Achieve >98% radiochemical purity with 11–15 GBq/µmol activity, necessitating HPLC with γ-detection .

Advanced: How does the compound interact with non-IDO1 targets like the AKT signaling pathway?

Q. Answer :

- PH Domain Inhibition : The 4-amino-oxadiazole moiety disrupts phosphatidylinositol (3,4,5)-triphosphate (PIP₃) binding to AKT’s pleckstrin homology (PH) domain, reducing phosphothreonine (308) levels. This was validated via surface plasmon resonance (SPR) and cell-based assays .

Basic: What analytical methods ensure compound purity and identity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.